Diphenyliodonium-2-carboxylate
Description
Properties
IUPAC Name |
2-phenyliodoniobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGVQQXOGHCZNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061725 | |
| Record name | Iodonium, (2-carboxyphenyl)phenyl-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1488-42-2 | |
| Record name | Iodonium, (2-carboxyphenyl)phenyl-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1488-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodonium, (2-carboxyphenyl)phenyl-, inner salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001488422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyliodonium-2-carboxylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86229 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Iodonium, (2-carboxyphenyl)phenyl-, inner salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iodonium, (2-carboxyphenyl)phenyl-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-carboxylatophenyl)phenyliodonium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.610 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Isolation of Monohydrate Form
The product is isolated as colorless prisms of the monohydrate (C₁₃H₉IO₂·H₂O) through filtration and washing. The monohydrate form exhibits a melting point of 220–222°C (with decomposition) and solubility in dichloromethane and hot water.
Dehydration to Anhydrous Form
The anhydrous compound is obtained by extracting the monohydrate with dichloromethane, followed by solvent evaporation under reduced pressure. This method yields the anhydrous form quantitatively, characterized by a melting point of 215–216°C (dec.).
Table 1: Comparative Properties of Hydrated and Anhydrous Forms
| Property | Monohydrate | Anhydrous Form |
|---|---|---|
| Melting Point | 220–222°C (dec.) | 215–216°C (dec.) |
| Solubility | Soluble in hot water, DCM | Soluble in DCM |
| Yield | Not specified | Quantitative (100%) |
Alternative Synthetic Approaches
While the classical oxidation method dominates literature, alternative pathways remain underexplored. Potential variations include:
Optimization of Reaction Parameters
Temperature Control
Precise cooling during the exothermic oxidation step is critical to prevent side reactions. Inadequate temperature management may lead to over-oxidation or decomposition of the iodonium intermediate.
Purity Considerations
Recrystallization from hot water enhances purity but reduces yield. Industrial-scale processes may prioritize yield over purity, necessitating post-synthesis purification via chromatography or vacuum distillation.
Industrial-Scale Production Considerations
Scaling the laboratory method requires addressing:
-
Cost Efficiency: Potassium persulfate and benzene usage must be optimized to minimize expenses.
-
Waste Management: Sulfuric acid neutralization and benzene recovery systems are essential for environmental compliance.
-
Safety Protocols: Benzene’s carcinogenicity mandates closed-system handling and rigorous ventilation.
Comparative Analysis of Preparation Methods
The classical method remains unparalleled in reliability and yield. Alternatives face challenges such as lower efficiency, higher costs, or safety concerns.
Table 2: Method Comparison
| Method | Advantages | Limitations |
|---|---|---|
| K₂S₂O₈/H₂SO₄ Oxidation | High yield, well-documented | Requires benzene handling |
| Hypothetical Alternatives | Potential safety improvements | Unverified efficacy |
Chemical Reactions Analysis
Types of Reactions: Diphenyliodonium-2-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzyne intermediates.
Reduction: The compound can be reduced to form iodobenzene derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the iodonium ion is replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium persulfate and sulfuric acid.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Benzyne intermediates: Formed during oxidation reactions.
Iodobenzene derivatives: Resulting from reduction reactions.
Substituted phenyl compounds: Produced through nucleophilic substitution reactions
Scientific Research Applications
Diphenyliodonium-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a photoacid generator in photolithography and as a precursor for benzyne intermediates in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a radiolabeling agent.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its ability to initiate polymerization reactions
Mechanism of Action
The mechanism of action of diphenyliodonium-2-carboxylate involves the generation of reactive intermediates, such as benzynes, through decarboxylation or photolysis. These intermediates can undergo various chemical transformations, leading to the formation of new bonds and complex molecular structures. The compound’s ability to generate benzynes makes it a valuable tool in synthetic organic chemistry .
Comparison with Similar Compounds
Diphenyliodonium Iodide
Key Differences :
- Counterion Effects : DPIC’s carboxylate group enhances solubility in polar solvents, enabling broader synthetic utility, whereas the iodide counterpart is less versatile due to poor solubility and instability under thermal stress .
- Reactivity : DPIC’s carboxylate stabilizes the iodonium core, allowing controlled benzyne release, while the iodide form decomposes unpredictably, limiting its use .
2-Hydroxy-2,2-diphenylacetic Acid (Benzilic Acid)
Key Differences :
- Structural Role : DPIC’s hypervalent iodine center drives aryne chemistry, whereas benzilic acid’s hydroxyl-carboxylate system participates in acid-base reactions and rearrangements .
- Electronic Properties : The iodonium group in DPIC acts as a strong electron-withdrawing group, contrasting with benzilic acid’s electron-donating hydroxyl group .
Biological Activity
Diphenyliodonium-2-carboxylate (DIPC) is a hypervalent iodine compound that has garnered attention in both organic synthesis and biomedical applications due to its unique properties. This article delves into its biological activity, including its biochemical interactions, cellular effects, and potential therapeutic applications, drawing from various research studies and findings.
Chemical Structure and Properties
This compound is characterized by its chemical formula and consists of two phenyl groups attached to an iodine atom, along with a carboxylate functional group. This structure contributes to its stability and reactivity in various chemical processes, particularly in generating reactive intermediates.
Biochemical Interactions
Oxidative Stress Modulation
DIPC plays a significant role in modulating oxidative stress responses within cells. It acts as an oxidizing agent, facilitating the transfer of oxygen atoms to specific substrates. This interaction can lead to the formation of reactive oxygen species (ROS), which are critical for cellular signaling and defense mechanisms.
Enzyme Interactions
The compound interacts with several enzymes and proteins, influencing their activity. DIPC can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic functions. For instance, it has been shown to enhance the activity of antioxidant enzymes under certain conditions, promoting cellular defense against oxidative damage.
Cellular Effects
Signaling Pathways
DIPC has been observed to modulate key signaling pathways involved in cell survival and apoptosis. It activates pathways related to oxidative stress, resulting in the upregulation of genes that encode for antioxidant proteins. This mechanism suggests a protective role against oxidative damage in various cell types.
Metabolic Impact
The compound also affects cellular metabolism by altering the activity of metabolic enzymes. Studies indicate that DIPC can enhance energy production under low-dose conditions while exhibiting cytotoxic effects at higher dosages due to excessive ROS generation.
Research Findings and Case Studies
Dosage Effects in Animal Models
Research has demonstrated that DIPC's effects vary significantly with dosage in animal models. Low doses are associated with enhanced antioxidant defenses, while high doses can lead to toxicity characterized by oxidative damage and cell death. A threshold effect has been noted where specific dosage ranges yield maximal beneficial responses.
Photoinitiation Applications
DIPC is utilized as a photoinitiator in polymerization reactions. Upon exposure to UV light, it decomposes to generate reactive iodine radicals that initiate polymerization processes. This property is particularly valuable in producing light-curable polymers used in various industrial applications.
Summary of Biological Activity
| Activity Type | Description |
|---|---|
| Oxidative Stress Modulation | Acts as an oxidizing agent, generating ROS for signaling and defense mechanisms. |
| Enzyme Interaction | Alters enzyme activity through binding interactions, enhancing antioxidant defenses. |
| Signaling Pathways | Modulates pathways related to cell survival and apoptosis via gene expression changes. |
| Metabolic Effects | Influences metabolic enzyme activity; low doses enhance energy production while high doses induce toxicity. |
| Photoinitiation | Functions as a photoinitiator in polymerization reactions upon UV exposure. |
Q & A
Q. What are the common synthetic routes for preparing diphenyliodonium-2-carboxylate (DPIC)?
DPIC is typically synthesized via the reaction of diphenyliodonium salts with carboxylate precursors under anhydrous conditions. A reported method involves refluxing in ethylbenzene to generate benzyne intermediates, with the carboxylate group stabilizing the hypervalent iodine structure. Experimental protocols emphasize the use of inert atmospheres (e.g., nitrogen) and controlled heating to prevent decomposition .
Q. How should DPIC be stored to ensure stability during research use?
DPIC must be stored in sealed, light-resistant containers at temperatures below 25°C, in a dry environment with low humidity. Storage areas should be well-ventilated to prevent accumulation of volatile byproducts. Oxidizing agents must be excluded to avoid unintended reactions. Shelf life can be extended by periodic checks for discoloration or precipitate formation, which indicate degradation .
Q. What are the primary applications of DPIC in organic synthesis?
DPIC is widely used as a benzyne precursor. For example, under reflux conditions in ethylbenzene, it thermally decomposes to release benzyne, which participates in [2+2], [4+2], or nucleophilic addition reactions. Applications include synthesizing fused aromatic systems (e.g., benzocoumarins) and trapping experiments with dienes or alkynes .
Q. What spectroscopic methods are used to characterize DPIC?
Key techniques include:
- IR spectroscopy : Identifies carboxylate stretching frequencies (~1600–1700 cm⁻¹).
- NMR spectroscopy : ¹H NMR reveals aromatic proton signals (δ 7.2–7.8 ppm) and iodine coupling patterns.
- Mass spectrometry (MS) : Confirms molecular weight (324.114 g/mol) via ESI or MALDI-TOF .
Advanced Research Questions
Q. How can reaction conditions be optimized when using DPIC as a benzyne precursor?
Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility, while non-polar solvents (e.g., ethylbenzene) favor controlled benzyne release.
- Temperature control : Reflux (e.g., 135–140°C in ethylbenzene) balances decomposition rate and intermediate stability.
- Catalytic additives : Lewis acids (e.g., ZnCl₂) may accelerate benzyne trapping. Monitor progress via GC-MS or in situ FTIR to track intermediate formation .
Q. How can contradictions in proposed reaction mechanisms (e.g., substitution vs. addition pathways) be resolved?
Mechanistic studies should combine:
- Isotopic labeling : Use ¹³C-labeled DPIC to track carboxylate group fate.
- Trapping experiments : Introduce dienes (e.g., furans) to isolate benzyne adducts.
- Computational modeling : DFT calculations compare energy barriers for competing pathways. For example, benzocoumarin formation via benzyne addition (rather than substitution) was confirmed by isolating trapped intermediates .
Q. What analytical methods confirm DPIC’s decomposition to benzyne in situ?
- GC-MS : Detect volatile benzyne using a non-polar column (e.g., HP-5MS) and electron ionization.
- Trapping with tetraphenylcyclopentadienone : Monitor Diels-Alder adduct formation via TLC or HPLC.
- In situ UV-Vis spectroscopy : Track absorbance changes at 300–400 nm, characteristic of benzyne .
Q. How should researchers address discrepancies in reported toxicity data for DPIC?
- In vitro assays : Conduct cytotoxicity screening (e.g., MTT assay on HEK-293 cells) to assess acute toxicity.
- Literature cross-referencing : Compare SDS from multiple suppliers (e.g., TCI America vs. Key Organics) to identify consensus on hazards.
- Safety protocols : Use fume hoods, nitrile gloves, and particulate-filtering respirators during handling, as chronic toxicity data remain incomplete .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
